![molecular formula C13H19NO2S B1506990 tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate CAS No. 873016-31-0](/img/structure/B1506990.png)
tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular weight of “tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate” is 253.36 g/mol. The exact molecular structure would require more specific information such as spectroscopic data or X-ray crystallography.Physical And Chemical Properties Analysis
The physical form of “tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate” is a powder . The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current data.Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This is followed by coupling with aromatic aldehydes to afford Schiff base compounds. These compounds are characterized using FTIR, 1H and 13C NMR spectroscopic methods. X-ray crystallographic analysis further elucidates the molecular and crystal structure, highlighting the presence of intramolecular hydrogen bonding in some compounds, which is crucial for their structural stability (Çolak, Karayel, Buldurun, & Turan, 2021).
Reactivity and Radical Reactions
- tert-Butyl phenylazocarboxylates, a related class of compounds, demonstrate versatility as building blocks in synthetic organic chemistry. Their reactivity allows for nucleophilic substitutions and radical reactions, facilitating modifications of the benzene ring under mild conditions. Such chemical transformations are essential for synthesizing complex molecules with potential applications in materials science and pharmaceuticals (Jasch, Höfling, & Heinrich, 2012).
Structural Modifications
- Research on tert-butyl ester derivatives of cephalosporin analogs has led to the introduction of N,N-dimethylaminomethylene groups, showcasing the structural flexibility and modifiability of this chemical backbone. Such modifications can pave the way for the development of new antibiotics, highlighting the importance of tert-butyl derivatives in drug discovery and development (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).
Application in Polymer Science
- The synthesis and application of tert-butyl based compounds extend to the field of polymer science, where they are used in the development of water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups. This involves ring-opening metathesis polymerization of barrelene monomers, leading to polymers with potential applications in organic electronics and photovoltaics (Wagaman & Grubbs, 1997).
Catalytic Applications
- tert-Butyl disulfide has been utilized in catalytic asymmetric oxidations, producing tert-butanesulfinamides and sulfoxides. This showcases the role of tert-butyl derivatives in catalysis, offering a method to synthesize chiral compounds with high enantiomeric excess. Such processes are fundamental in the production of pharmaceuticals and fine chemicals, underscoring the broad applicability of tert-butyl derivatives (Cogan, Liu, Kim, Backes, & Ellman, 1998).
properties
IUPAC Name |
tert-butyl 4,5,7,8-tetrahydrothieno[2,3-d]azepine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-10-6-9-17-11(10)5-8-14/h6,9H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAYLEURMSJXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722823 | |
Record name | tert-Butyl 4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate | |
CAS RN |
873016-31-0 | |
Record name | tert-Butyl 4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.